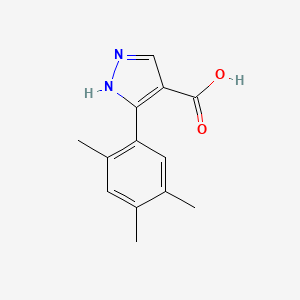

3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

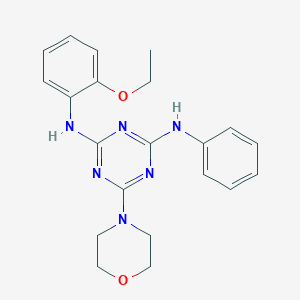

The compound 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole-4-carboxylic acid, which is a core structure for various chemical reactions and has been the subject of numerous studies due to its potential applications in pharmaceuticals and materials science. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which can participate in hydrogen bonding and other interactions, making it a versatile scaffold for further functionalization.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by functionalization at various positions. For example, the synthesis of 1H-pyrazole-4-carboxylic acid derivatives has been achieved through Claisen condensation, cyclization, deamination, and hydrolysis reactions, with improved yields reported up to 97.1% . Additionally, the functionalization reactions of pyrazole-3-carboxylic acid or its acid chloride with various nucleophiles, such as aminophenols, have been explored, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides in good yields . These methods could potentially be adapted for the synthesis of the trimethylphenyl-substituted pyrazole-4-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structure can be stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking . Theoretical calculations, including density functional theory (DFT), are used to optimize the structure and predict various properties, which are then compared with experimental data to validate the findings .

Chemical Reactions Analysis

Pyrazole-4-carboxylic acid derivatives undergo various chemical reactions, including cyclocondensation with hydrazine hydrate to form pyrazolo[3,4-d]pyridazines and reactions with β-diketones, β-ketoesters, and phenols to synthesize new pyrazole derivatives . The reactivity of the pyrazole ring allows for the introduction of different functional groups, which can significantly alter the physical and chemical properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by the substituents on the pyrazole ring. These properties include solubility, melting point, and stability, which are important for practical applications. Theoretical studies, such as HOMO-LUMO energy gap analysis and molecular electrostatic potential mapping, provide insights into the electronic structure and potential reactivity of the molecule . Additionally, the nonlinear optical properties of pyrazole derivatives can be assessed through small energy gap analysis between the frontier molecular orbitals .

Scientific Research Applications

Functionalization and Reactivity Studies Research indicates that 1H-pyrazole-3-carboxylic acid derivatives, including structures similar to 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid, are versatile intermediates for functionalization reactions. These compounds can undergo reactions with various aminophenol derivatives or diaminopyridine to yield carboxamides or different products, showcasing their reactivity and potential in synthesizing novel compounds with desired properties (Yıldırım & Kandemirli, 2006).

Optical and Nonlinear Optical Materials Compounds structurally related to 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid have been studied for their optical nonlinearity, which is a crucial characteristic for optical limiting applications. For instance, novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates exhibited significant nonlinear optical properties, indicating their potential as materials for optical limiting applications (Chandrakantha et al., 2013).

Synthesis of Heterocyclic Dyes and Biomolecular Labeling Heterocyclic compounds derived from pyrazole carboxylic acids have been applied as fluorescent labels for biomolecules, suggesting a method for the HPLC analysis of biomolecules containing an amino group. This application demonstrates the role of pyrazole-based dyes in enhancing analytical methods for detecting and quantifying biomolecules of diagnostic importance (Varghese et al., 2016).

Antimicrobial Activity Derivatives of 1H-pyrazole-3-carboxylic acid have shown antimicrobial activity against a variety of pathogens. The synthesis of novel chitosan Schiff bases based on heterocyclic moieties derived from pyrazole carboxylic acids exhibited antimicrobial properties, underlining their potential in developing new antimicrobial agents (Hamed et al., 2020).

Environmental Analysis 3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid and its derivatives have also found applications in environmental analysis. For example, a Cr3+ ion-selective electrode based on a pyrazole carboxamide demonstrated high selectivity and sensitivity for detecting chromium ions in biological and environmental samples, showcasing the utility of pyrazole derivatives in environmental monitoring and safety (Zamani et al., 2009).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-7-4-9(3)10(5-8(7)2)12-11(13(16)17)6-14-15-12/h4-6H,1-3H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOIXHGGULNQFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=C(C=NN2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2550886.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2550895.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)

![Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2550902.png)

![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2550907.png)

![4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2550908.png)